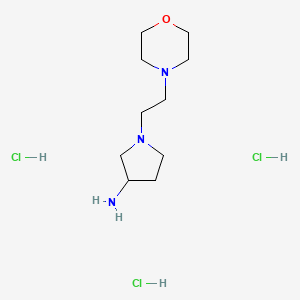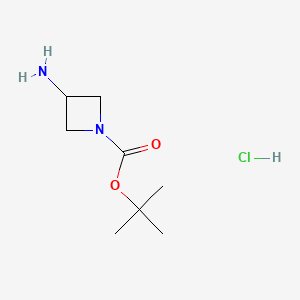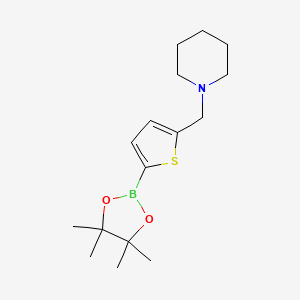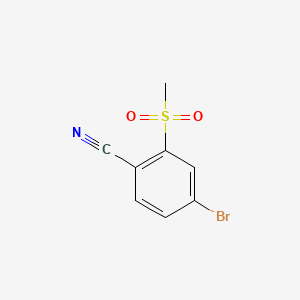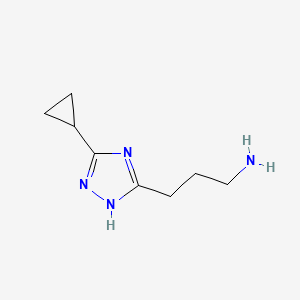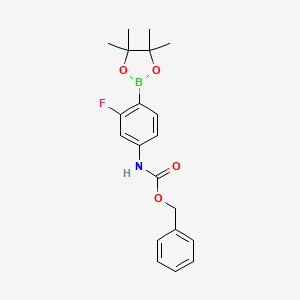![molecular formula C18H20ClN5 B599343 N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl] CAS No. 98826-77-8](/img/new.no-structure.jpg)
N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl] is a complex organic compound that features a potassium salt bonded to a trimethylated nitrogen atom and a substituted cyclohexene ring. This compound is notable for its unique structure, which includes a dicyanoethenyl group and a chloro substituent on the cyclohexene ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl] typically involves the reaction of a trimethylamine with a potassium salt of a substituted cyclohexene. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and high yield. The final product is typically purified through crystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less complex molecules by removing oxygen or adding hydrogen.
Substitution: The chloro group on the cyclohexene ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of substituted cyclohexene derivatives.
科学的研究の応用
N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl] has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dicyanoethenyl group and the chloro substituent play crucial roles in binding to these targets, influencing the compound’s reactivity and specificity. The potassium salt component helps stabilize the molecule and facilitates its solubility in various solvents.
類似化合物との比較
Similar Compounds
N,N,N-Trimethylammonium Salts: These compounds share the trimethylated nitrogen structure but differ in their anionic components.
Cyclohexene Derivatives: Compounds with similar cyclohexene rings but different substituents can exhibit varying reactivity and applications.
Uniqueness
N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl] is unique due to its combination of a potassium salt, a trimethylated nitrogen, and a substituted cyclohexene ring. This structure provides distinct chemical properties and reactivity, making it valuable in specific research and industrial applications.
特性
CAS番号 |
98826-77-8 |
|---|---|
分子式 |
C18H20ClN5 |
分子量 |
341.843 |
IUPAC名 |
[(3E)-3-[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]-2-cyanoprop-1-enylidene]azanide;tetramethylazanium |
InChI |
InChI=1S/C14H8ClN4.C4H12N/c15-14-12(4-10(6-16)7-17)2-1-3-13(14)5-11(8-18)9-19;1-5(2,3)4/h4-5H,1-3H2;1-4H3/q-1;+1/b12-4+; |
InChIキー |
KWHMDFBBTGILQU-AQCBZIOHSA-N |
SMILES |
C[N+](C)(C)C.C1CC(=CC(=C=[N-])C#N)C(=C(C1)C=C(C#N)C#N)Cl |
同義語 |
N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl]Propanedinitrile (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


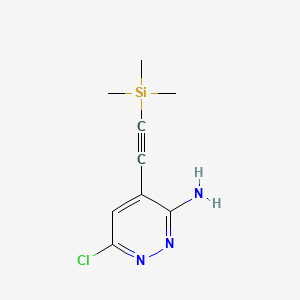
![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B599264.png)
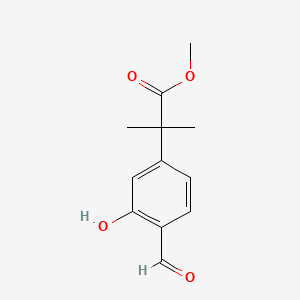
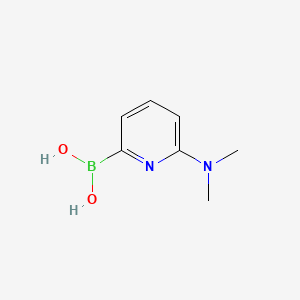
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B599269.png)

